![molecular formula C10H7ClN4S B7843730 6-(4-Chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine](/img/structure/B7843730.png)
6-(4-Chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine is a heterocyclic compound that belongs to the class of triazolothiazoles. This compound is characterized by the presence of a triazole ring fused with a thiazole ring, and a chlorophenyl group attached to the triazole ring. It has garnered significant interest in the field of medicinal chemistry due to its potential pharmacological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenylthiosemicarbazone. This intermediate is then cyclized with an appropriate reagent, such as phosphorus oxychloride, to yield the desired triazolothiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-(4-Chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted triazolothiazoles.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anti-inflammatory, analgesic, and anticonvulsant activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 6-(4-Chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins .
相似化合物的比较
Similar Compounds
- 6-Phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine
- 6-(4-Methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine
- 6-(4-Nitrophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine
Uniqueness
6-(4-Chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-2-amine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for drug discovery and development .
属性
IUPAC Name |
6-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4S/c11-7-3-1-6(2-4-7)8-5-16-10-13-9(12)14-15(8)10/h1-5H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLDSPVRPAPPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=NC(=NN23)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
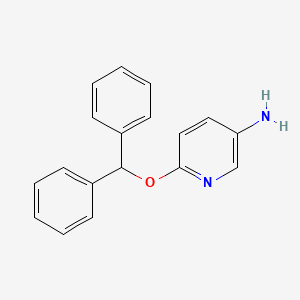
![2-[3-Oxo-4-(2-oxo-2-piperidin-1-ylethyl)-1,4-benzoxazin-2-yl]acetic acid](/img/structure/B7843657.png)
![2-methyl-2-{4-[(E)-2-(pyridin-4-yl)ethenyl]phenoxy}propanoicacid](/img/structure/B7843661.png)
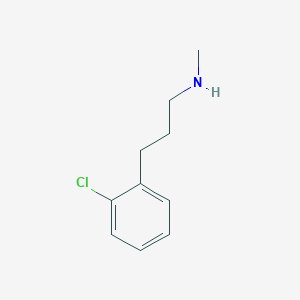

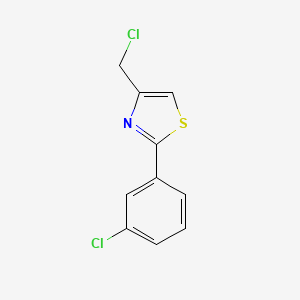
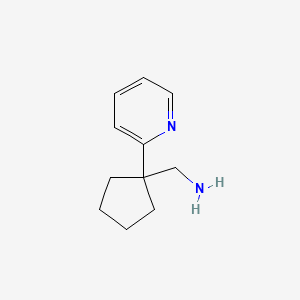
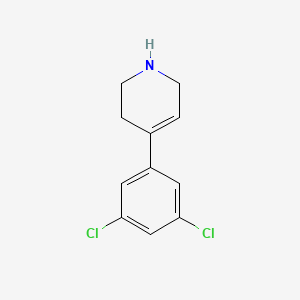

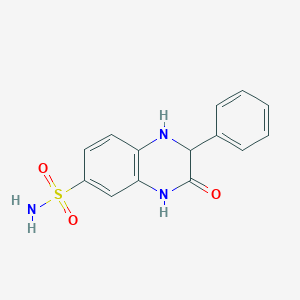
![6-(2,4-Dichlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-amine](/img/structure/B7843734.png)
![6-(2,5-Dichlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-amine](/img/structure/B7843742.png)
![N-[4-(2-amino-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)phenyl]acetamide](/img/structure/B7843757.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-ethoxyphenoxy)acetamide](/img/structure/B7843760.png)
